

Comparative Ecotoxicity of Cloransulam and its Metabolites on Non-Target Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cloransulam**

Cat. No.: **B062134**

[Get Quote](#)

A comprehensive guide for researchers and drug development professionals detailing the relative toxicity of the herbicide **Cloransulam** and its primary degradation products. This document summarizes key quantitative toxicity data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Cloransulam, a widely used herbicide for broadleaf weed control, undergoes transformation in the environment, leading to the formation of various metabolites. Understanding the comparative toxicity of the parent compound and these metabolites to non-target organisms is crucial for a comprehensive environmental risk assessment. This guide provides a detailed comparison of the ecotoxicological effects of **Cloransulam** and its key metabolites, including **Cloransulam-methyl**, 5-hydroxy-**Cloransulam**, and N-(2-carboxymethyl-6-chlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for **Cloransulam** and its metabolites across a range of non-target organisms. The data is presented as LC50 (median lethal concentration), LD50 (median lethal dose), and NOEC (no observed effect concentration) values. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Variations in experimental conditions should be considered when interpreting these values.

Table 1: Acute Toxicity to Aquatic Organisms

Chemical	Species	Endpoint	Value (µg/L)	Source
Cloransulam-methyl	Oncorhynchus mykiss (Rainbow Trout)	96-hr LC50	>45,800	[4]
Cloransulam	Daphnia magna (Water Flea)	48-hr EC50	130,000	[5]
Cloransulam-methyl	Daphnia magna (Water Flea)	48-hr EC50	>110,000	
5-hydroxy-Cloransulam	Data Not Available	-	-	
N-(2-carboxymethyl-6-chlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide	Data Not Available	-	-	

Table 2: Acute Toxicity to Avian Species

Chemical	Species	Endpoint	Value (mg/kg bw)	Source
Cloransulam-methyl	Colinus virginianus (Bobwhite Quail)	LD50	>2250	
Cloransulam-methyl	Anas platyrhynchos (Mallard Duck)	LD50	>2250	
5-hydroxy-Cloransulam	Data Not Available	-	-	
N-(2-carboxymethyl-6-chlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide	Data Not Available	-	-	

Table 3: Acute Toxicity to Terrestrial Invertebrates

Chemical	Species	Endpoint	Value	Source
Cloransulam-methyl	Eisenia fetida (Earthworm)	14-day LC50	>1000 mg/kg soil	[6]
Cloransulam-methyl	Apis mellifera (Honeybee) - Contact	48-hr LD50	>25 µg/bee	[7]
Cloransulam-methyl	Apis mellifera (Honeybee) - Oral	48-hr LD50	>100 µg/bee	
5-hydroxy-Cloransulam	Data Not Available	-	-	
N-(2-carboxymethyl-6-chlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide	Data Not Available	-	-	

One study noted that the metabolites **cloransulam**, 5-hydroxycloransulam-methyl, and 5-hydroxycloransulam were found to be significantly less phytotoxic than the parent molecule, **Cloransulam**-methyl.[3] However, specific quantitative data on their toxicity to non-target fauna is not readily available in the reviewed literature. Regulatory documents have identified 5-OH **cloransulam** as a residue of concern in drinking water, but without providing specific toxicity values.[2]

Experimental Protocols

The toxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (US EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). Below are detailed summaries of the methodologies for the key experiments cited.

Aquatic Toxicity Testing

1. Fish Acute Toxicity Test (OECD 203 / OCSPP 850.1075)

- Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[8][9][10][11]
- Test Organism: Rainbow trout (*Oncorhynchus mykiss*) or other suitable species.[10][12][13][14]
- Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[8][11][15] A control group is maintained under the same conditions without the test substance.[14]
- Endpoint: The primary endpoint is the 96-hour LC50, calculated using statistical methods.[9][12]

2. Daphnia sp. Acute Immobilisation Test (OECD 202 / OCSPP 850.1010)

- Objective: To determine the concentration of a substance that causes immobilization in 50% of the exposed *Daphnia magna* (EC50) over a 48-hour period.[5][16][17][18][19][20]
- Test Organism: *Daphnia magna*, less than 24 hours old.[18][19]
- Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system for 48 hours. Immobilization (the inability to swim) is observed at 24 and 48 hours.[16][18][19]
- Endpoint: The 48-hour EC50 is calculated based on the number of immobilized daphnids at each concentration.[18]

Avian Toxicity Testing

1. Avian Acute Oral Toxicity Test (OECD 223 / OCSPP 850.2100)

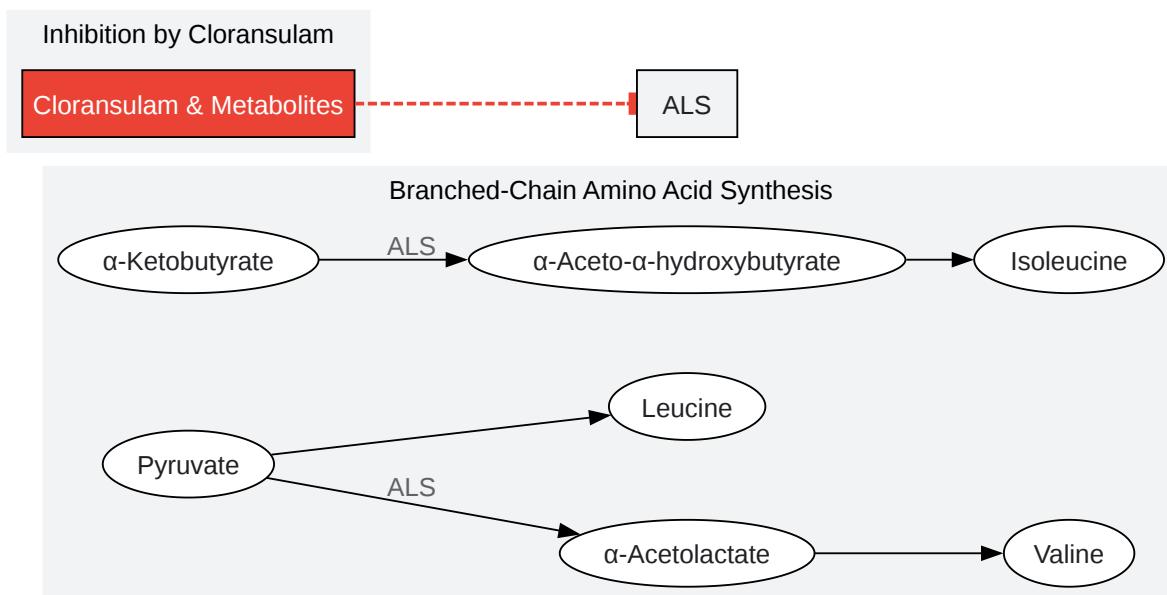
- Objective: To determine the median lethal dose (LD50) of a substance to birds after a single oral dose.[21][22][23]

- Test Organism: Bobwhite quail (*Colinus virginianus*) or mallard duck (*Anas platyrhynchos*).
- Procedure: Birds are fasted and then administered a single dose of the test substance via gavage. They are then observed for mortality and signs of toxicity for at least 14 days.
- Endpoint: The LD50 is calculated based on the mortality observed at different dose levels.

Terrestrial Invertebrate Toxicity Testing

1. Earthworm Acute Toxicity Test (OECD 207)

- Objective: To assess the acute toxicity of a substance to earthworms.[\[2\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Test Organism: *Eisenia fetida*.[\[2\]](#)
- Procedure: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate. Mortality and sublethal effects (e.g., weight change, behavioral changes) are assessed over a 14-day period.[\[24\]](#)[\[25\]](#)[\[26\]](#)
- Endpoint: The 14-day LC50 is determined.[\[24\]](#)

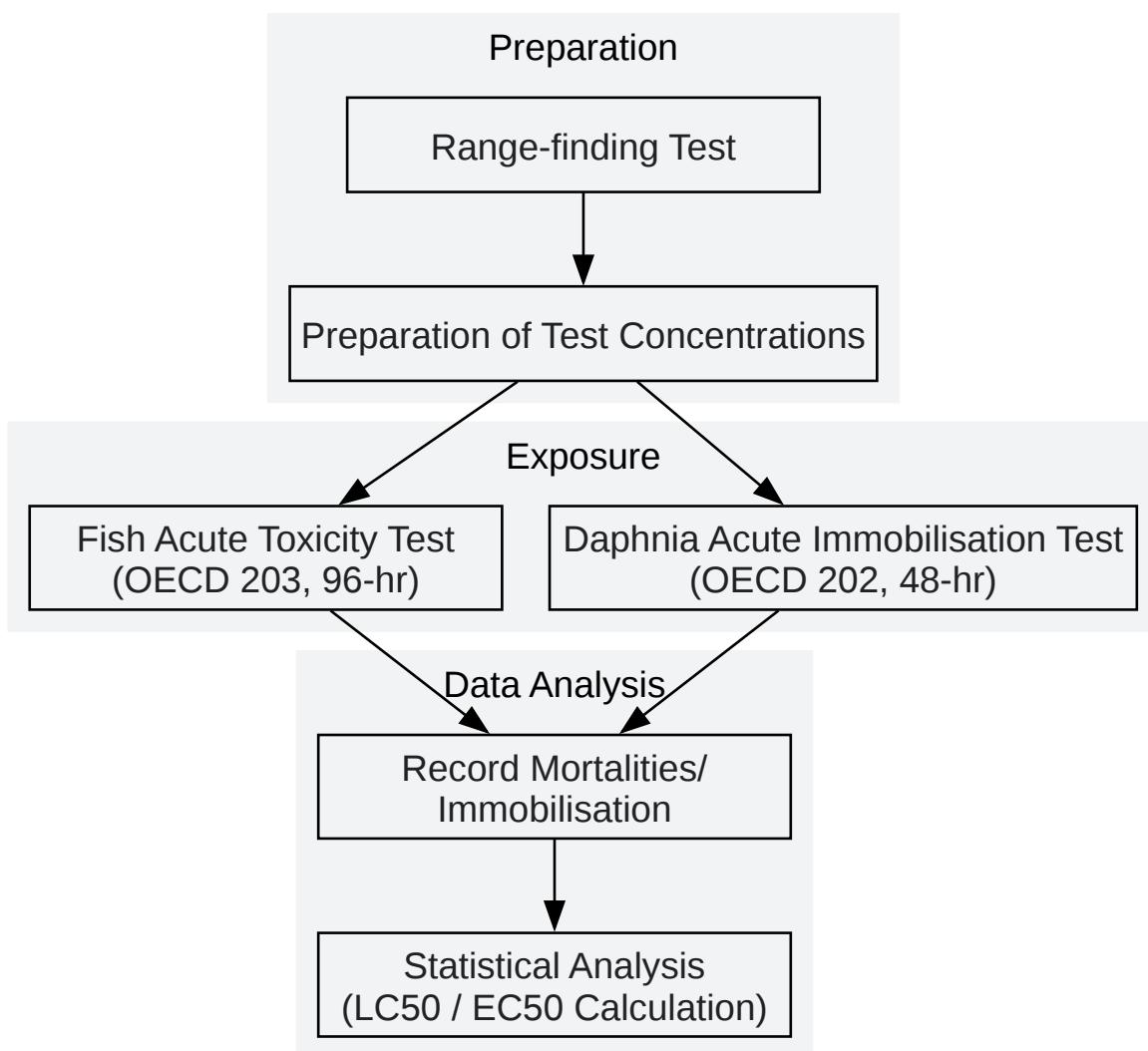

2. Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214 / OCSPP 850.3020)

- Objective: To determine the acute contact and oral toxicity of a substance to honeybees.[\[6\]](#)[\[7\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)
- Test Organism: Adult worker honeybees (*Apis mellifera*).[\[32\]](#)
- Procedure:
 - Contact Toxicity (OECD 214): A precise dose of the test substance is applied topically to the dorsal thorax of individual bees.[\[6\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)
 - Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing a known concentration of the test substance.[\[32\]](#)
- Endpoint: Mortality is recorded at 24 and 48 hours (and up to 96 hours if necessary), and the LD50 is calculated for both routes of exposure.[\[7\]](#)

Visualizations

Signaling Pathway: Inhibition of Acetolactate Synthase (ALS)

Cloransulam and its metabolites are known to inhibit the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.^[7] This pathway is the primary mode of herbicidal action.



[Click to download full resolution via product page](#)

Inhibition of the ALS enzyme by **Cloransulam** and its metabolites.

Experimental Workflow: Aquatic Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the aquatic toxicity of a chemical according to OECD guidelines.

[Click to download full resolution via product page](#)

A generalized workflow for aquatic toxicity testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Publication : USDA ARS ars.usda.gov
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Cloransulam-methyl (Ref: XDE 565) [\[sitem.herts.ac.uk\]](https://sitem.herts.ac.uk)
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 10. mcmed.us [mcmed.us]
- 11. ENVIRONMENTAL [\[oasis-lmc.org\]](https://oasis-lmc.org)
- 12. Diclosulam (Ref: XDE 564) [\[sitem.herts.ac.uk\]](https://sitem.herts.ac.uk)
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. boerenlandvogels.nl [boerenlandvogels.nl]
- 16. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 17. researchgate.net [researchgate.net]
- 18. chembk.com [chembk.com]
- 19. Diclosulam [\[drugfuture.com\]](https://drugfuture.com)
- 20. nbinno.com [nbinno.com]
- 21. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 22. Information archivée dans le Web | Information Archived on the Web [\[publications.gc.ca\]](https://publications.gc.ca)
- 23. researchgate.net [researchgate.net]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. researchgate.net [researchgate.net]
- 26. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)

- 27. Acute toxicity of five pesticides to *Apis mellifera* larvae reared in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 29. ars.usda.gov [ars.usda.gov]
- 30. Diclosulam | C13H10Cl2FN5O3S | CID 3081304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Factors affecting toxicity test endpoints in sensitive life stages of native Gulf of Mexico species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Buy Diclosulam | 145701-21-9 [smolecule.com]
- 33. Buy Florasulam | 145701-23-1 [smolecule.com]
- 34. zoologyjournals.com [zoologyjournals.com]
- To cite this document: BenchChem. [Comparative Ecotoxicity of Cloransulam and its Metabolites on Non-Target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062134#comparative-toxicity-of-cloransulam-and-its-metabolites-to-non-target-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

